molecular formula C11H15Cl2NO2S B14745409 N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline CAS No. 1669-15-4

N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline

Cat. No.: B14745409
CAS No.: 1669-15-4
M. Wt: 296.2 g/mol
InChI Key: WBGQEICPQLDNPH-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a methylsulfonyl group attached to an aniline ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline typically involves the reaction of 4-methylsulfonylaniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-chloroethyl)methylamine
  • N,N-Bis(2-chloroethyl)cyclohexylamine
  • N,N-Bis(2-chloroethyl)hydrazine

Uniqueness

N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline is unique due to the presence of the methylsulfonyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications .

Properties

CAS No.

1669-15-4

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methylsulfonylaniline

InChI

InChI=1S/C11H15Cl2NO2S/c1-17(15,16)11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

WBGQEICPQLDNPH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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